(cyclohexylmethyl)[(1R)-1-phenylethyl]amine
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Overview
Description
(cyclohexylmethyl)[(1R)-1-phenylethyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group and a (1R)-1-phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclohexylmethyl)[(1R)-1-phenylethyl]amine typically involves the reaction of cyclohexylmethylamine with (1R)-1-phenylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(cyclohexylmethyl)[(1R)-1-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(cyclohexylmethyl)[(1R)-1-phenylethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclohexylmethyl)[(1R)-1-phenylethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Lacks the (1R)-1-phenylethyl group, making it less complex.
Phenylethylamine: Lacks the cyclohexylmethyl group, resulting in different chemical properties.
N-methylcyclohexylamine: Contains a methyl group instead of the (1R)-1-phenylethyl group.
Uniqueness
(cyclohexylmethyl)[(1R)-1-phenylethyl]amine is unique due to the presence of both the cyclohexylmethyl and (1R)-1-phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
779355-95-2 |
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Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
(1R)-N-(cyclohexylmethyl)-1-phenylethanamine |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3/t13-/m1/s1 |
InChI Key |
UHABCGJJMSQRRP-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2 |
Origin of Product |
United States |
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